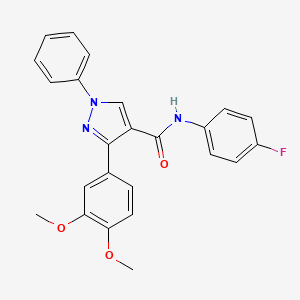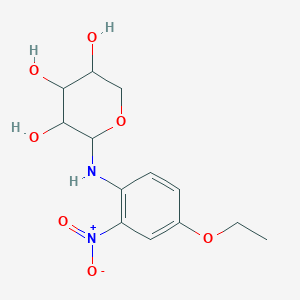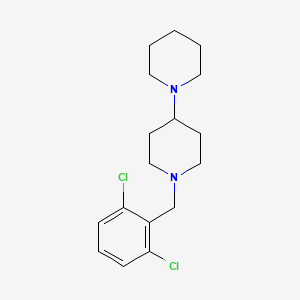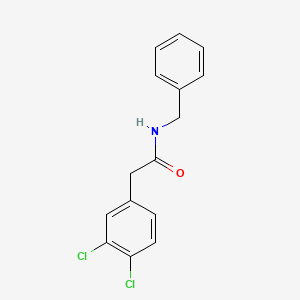
3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide, commonly referred to as DFP-10825, is a novel compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is a pyrazole derivative that exhibits a range of interesting biological properties, including anti-inflammatory, analgesic, and anti-cancer activities.
Wirkmechanismus
The mechanism of action of DFP-10825 is primarily related to its ability to inhibit the activity of COX-2. This enzyme is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, DFP-10825 can reduce the production of pro-inflammatory prostaglandins, which can help to alleviate pain and inflammation. In addition to its anti-inflammatory effects, DFP-10825 has also been shown to exhibit anti-cancer activity through the inhibition of various signaling pathways involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
DFP-10825 has been shown to exhibit a range of interesting biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer activities, this compound has also been shown to exhibit analgesic effects, which can help to alleviate pain. Furthermore, DFP-10825 has been shown to exhibit neuroprotective effects, which can help to protect against various neurodegenerative diseases. Finally, DFP-10825 has been shown to exhibit anti-angiogenic effects, which can help to prevent the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DFP-10825 is its ability to exhibit a range of interesting biological properties, including anti-inflammatory, analgesic, and anti-cancer activities. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the main limitations of DFP-10825 is its relatively low solubility in water, which can make it difficult to administer in vivo. Furthermore, the synthesis of DFP-10825 is relatively complex and requires multiple steps, which can make it difficult to produce in large quantities.
Zukünftige Richtungen
There are a number of potential future directions for research on DFP-10825. One possible direction is to investigate its potential applications as a neuroprotective agent for the treatment of various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another possible direction is to investigate its potential applications as an anti-cancer agent for the treatment of various types of cancer. Finally, further research is needed to investigate the pharmacokinetics and pharmacodynamics of DFP-10825 in vivo, in order to better understand its potential applications in the development of new drugs.
Synthesemethoden
The synthesis of DFP-10825 involves a multi-step process that begins with the reaction of 3,4-dimethoxybenzaldehyde with 4-fluoroaniline to produce 3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)aniline. This intermediate is then reacted with phenylhydrazine in the presence of acetic acid to yield 3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide. The overall yield of this reaction is approximately 25%, and the purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
DFP-10825 has been extensively studied for its potential applications in the field of medicinal chemistry. This compound exhibits a range of interesting biological properties, including anti-inflammatory, analgesic, and anti-cancer activities. In particular, DFP-10825 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory prostaglandins, which can help to alleviate pain and inflammation.
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O3/c1-30-21-13-8-16(14-22(21)31-2)23-20(15-28(27-23)19-6-4-3-5-7-19)24(29)26-18-11-9-17(25)10-12-18/h3-15H,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLBSWXXYLOXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(5-bromo-2-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5060172.png)
![2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5060178.png)


![2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B5060190.png)
![isopropyl 3-[1-(ethoxycarbonyl)propyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5060198.png)

![2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5060221.png)
![2-(4-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)-1,3-benzoxazole](/img/structure/B5060228.png)

![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5060247.png)
![2-fluoro-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5060251.png)